tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
Molecular Formula: C₁₅H₂₁N₃O₂
Molecular Weight: 275.35 g/mol
Key Features:
- Spiro architecture fusing azetidine (4-membered ring) and indole moieties at the 3-position.
- tert-Butyl carboxylate at the azetidine nitrogen, enhancing steric protection and solubility.
- 5'-Amino group on the indole ring, enabling hydrogen bonding and nucleophilic reactivity.
This compound's spirocyclic design confers conformational rigidity, which is advantageous for targeting biomolecules with precise spatial requirements .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl 5-aminospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-5-4-10(16)6-11(12)15/h4-6,17H,7-9,16H2,1-3H3 |
InChI Key |
YQDZBOPRRHLKID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis Pathways
The synthesis of tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity.
Structural Features
tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound with a distinctive spirocyclic structure. It integrates an azetidine ring fused to an indole moiety, featuring a tert-butyl ester group and an amino group at the 7' position. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. The compound's spirocyclic structure is characterized by:
- A central spiro carbon atom linking the azetidine and indole rings
- The presence of a tert-butyl carbamate group on the azetidine ring
- An amino group at the 7' position of the indole moiety
These structural features contribute to its versatility in synthetic transformations and interactions with biological targets.
Example Procedure
Step D: 3-[2-(3-Trifluoromethyl-benzoylamino)-acetylamino]-azetidine-1-carboxylic acid tent-butyl ester 3-Amino-azetidine-1-carboxylic acid tert-butyl ester (AstaTech, 1.2 g, 6.97 mmol) and 17794-48-8-acetic acid (Bionet Building Blocks, 1.57 g, 6.36 mmol) were treated with EDCI (Aldrich, 1.57 g, 6.36 mmol), HOBT (Aldrich, 1.22 g, 6.36 mmol) in DCM (10 mL) at room temperature for 4 hours. The reaction solution was partitioned between DCM and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give a yellow oil, and purified by silica gel column on a CombiFlash system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid. 1H NMR (400 MHz, CDCl3) delta 8.10 (s, 1H), 8.02 (d, J=6.6 Hz, 1H), 7.80 (d, J=6.8 Hz, 1H), 7.56 (t, J=6.5 Hz, 1H), 4.61 (m, 1H), 4.25 (t, J=7.2 Hz, 2H), 4.18 (d, J=5.5 Hz, 2H), 3.82 (t, J=7.5 Hz, 2H), 1.41 (s, 9H).
Data Table
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protective moiety for amines. Its removal typically involves acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond, releasing CO₂ and tert-butanol.
-
Product : 5'-Amino-1',2'-dihydrospiro[azetidine-3,3'-indole].
| Reaction Conditions | Yield | Notes |
|---|---|---|
| TFA/DCM (1:1, 2 h, 25°C) | 85–90% | Mild conditions; preserves spiro structure |
| HCl/dioxane (1M, reflux, 4 h) | 78% | Suitable for acid-stable substrates |
Functionalization of the Amino Group
The 5'-amino group participates in nucleophilic reactions, enabling diversification:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.
-
Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.
-
Reductive Alkylation : Condensation with aldehydes/ketones followed by NaBH₃CN reduction generates secondary amines .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 92% |
| Sulfonylation | Tosyl chloride, Et₃N | N-Tosylsulfonamide | 88% |
| Reductive Alkylation | Benzaldehyde, NaBH₃CN | N-Benzylamine analog | 75% |
Ring-Opening Reactions of the Azetidine
The strained four-membered azetidine ring undergoes ring-opening under nucleophilic or electrophilic conditions:
-
Acid-Mediated Hydrolysis : Yields γ-amino alcohols or ketones depending on conditions .
-
Nucleophilic Attack : Thiols or amines open the ring via SN2 mechanisms:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O/HCl | Reflux, 6 h | γ-Amino alcohol | 68% |
| Benzylthiol | DMF, 60°C, 12 h | Thioether derivative | 81% |
Spiro Ring Modifications
The spiro architecture allows for unique transformations:
-
Oxidation : The indole’s C2 position can be oxidized to a ketone using DDQ or RuO₄ .
-
Electrophilic Aromatic Substitution : Bromination or nitration at the indole’s C4/C6 positions .
| Reaction | Reagents | Site | Product |
|---|---|---|---|
| Bromination | Br₂, FeCl₃ | C4 | 4-Bromo-spiroindole |
| Nitration | HNO₃, H₂SO₄ | C6 | 6-Nitro-spiroindole |
| Oxidation | DDQ, CHCl₃ | C2 | 2-Oxo-spiroindole (lactam) |
Cross-Coupling Reactions
The indole moiety supports palladium-catalyzed couplings:
-
Suzuki–Miyaura : With aryl boronic acids to install aryl groups at C5 .
-
Buchwald–Hartwig Amination : Forms C–N bonds at the indole’s C7 position .
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 84% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 76% |
Mechanistic Insights
-
Boc Deprotection : Protonation of the carbamate oxygen precedes tert-butyl cation elimination .
-
Azetidine Ring Strain : The 90° bond angles in azetidine increase reactivity toward nucleophiles compared to larger rings.
-
Spiro Conjugation : The orthogonal arrangement of azetidine and indole rings minimizes steric hindrance, favoring regioselective substitutions .
Scientific Research Applications
tert-Butyl 5’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
Analysis :
Substituent Effects
Analysis :
- Amino vs. Halogens/Methyl: The 5'-NH₂ group in the target compound offers superior hydrogen-bonding capacity compared to halogens (e.g., Cl, F) or methyl, making it more suitable for interactions with polar biological targets .
Key Findings :
- Molecular Weight : The target compound’s lower molecular weight (~275 g/mol) aligns better with Lipinski’s rules for drug-likeness compared to bulkier analogs like 1f (~559 g/mol) .
- Synthetic Accessibility : The tert-butyl carboxylate group is commonly introduced via Boc protection, as seen in and .
Biological Activity
tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which integrates an azetidine ring with an indole moiety. This compound, with the molecular formula and a molecular weight of 275.35 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural features of this compound include:
- Amino Group : Located at the 5' position, this group is crucial for the compound's reactivity and potential interactions with biological targets.
- Spirocyclic Framework : The spiro structure may enhance binding interactions with proteins involved in various cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.35 g/mol |
| CAS Number | 2059994-61-3 |
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities. Preliminary studies suggest that this compound may possess:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, including those classified as ESKAPE pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
- Anticancer Potential : Studies on structurally related compounds indicate potential activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on derivatives of azetidine and indole reported that certain compounds demonstrated significant antibacterial activity against ESKAPE bacteria. The binding affinity of these compounds to specific bacterial proteins was assessed using surface plasmon resonance techniques, indicating strong interactions that could lead to effective inhibition of bacterial growth .
-
Anticancer Activity : In vitro studies have evaluated the effects of various spirocyclic compounds on cancer cell lines. For instance, a derivative similar to this compound was tested against multiple breast cancer cell lines, showing a dose-dependent increase in apoptosis as measured by caspase activation assays .
Cell Line IC50 (µM) Apoptosis Induction (Fold Increase) MDA-MB-231 0.80 5.0 Hs 578T 1.06 4.5 BT-20 0.53 6.0
The unique structural arrangement of this compound may confer distinctive biological properties compared to its analogs. Potential mechanisms include:
- Protein Binding : The spirocyclic structure may enhance the compound's binding affinity to proteins involved in cellular signaling pathways.
- Cell Cycle Modulation : Similar compounds have been shown to influence cell cycle progression, potentially leading to increased apoptosis in cancer cells.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for synthesizing tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, and what critical reaction parameters require optimization?
- Answer : A typical route involves Boc (tert-butoxycarbonyl) protection of the indole NH group using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP). For example, in a dichloromethane (CH₂Cl₂) solvent system, reaction completion is achieved after 48 hours at room temperature, followed by purification via flash chromatography (EtOAc/cyclohexane, 1:4) to yield the product . Key optimizations include:
- Catalyst loading : DMAP (6 equiv) accelerates Boc protection.
- Reaction time : Extended durations (≥48 hours) ensure complete NH protection.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this spiro compound?
- Answer : A combination of methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spiro connectivity and confirms Boc-group integration (e.g., tert-butyl protons at δ ~1.4 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) provides unambiguous stereochemical assignment. For example, spiro[indoline-3,3'-pyrrolo] derivatives were resolved with θmax = 26.5° and Rint < 0.032 .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Daicel Chiralpak) determine enantiomeric excess (e.g., 95% ee) in asymmetric syntheses .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
- Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution) or crystallographic disorder. Strategies include:
- Temperature-dependent NMR : Identifies conformational flexibility in solution .
- High-resolution crystallography : SHELX refinement with anisotropic displacement parameters clarifies atomic positions .
- Computational modeling : Density Functional Theory (DFT) calculations reconcile spectroscopic and crystallographic data by simulating optimized geometries .
Q. What synthetic strategies improve the yield of tert-Butyl 5'-amino derivatives in multi-step reactions?
- Answer : Key approaches include:
- Protection-deprotection sequences : Boc groups stabilize reactive intermediates during spirocyclization .
- Catalyst optimization : DMAP or Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity .
- Purification techniques : Gradient flash chromatography (e.g., cyclohexane to EtOAc) minimizes byproduct contamination .
Q. What challenges arise in determining the stereochemistry of spiro-azetidine-indole systems, and how are they addressed?
- Answer : Spiro systems often exhibit axial chirality, complicating stereochemical assignment. Solutions include:
- Asymmetric catalysis : Chiral catalysts (e.g., organocatalysts) enforce enantioselectivity during spiro ring formation .
- Crystallographic twinning analysis : SHELXD and TWIN laws in SHELX differentiate overlapping reflections in twinned crystals .
- Vibrational Circular Dichroism (VCD) : Correlates experimental and calculated spectra to confirm absolute configuration .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data between tert-Butyl 5'-amino derivatives and analogous halogenated spiro compounds?
- Answer : Halogen substituents (e.g., Br, Cl) alter electronic and steric profiles, leading to divergent reactivity. For example:
- Electrophilic substitution : Chloro derivatives undergo slower reactions due to electron-withdrawing effects, whereas amino groups enhance nucleophilicity .
- Cross-coupling efficiency : Bromo-spiroindoles show higher reactivity in Suzuki-Miyaura couplings compared to amino analogs .
- Methodological validation : Kinetic studies (e.g., monitoring by TLC or LC-MS) and Hammett plots quantify substituent effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
